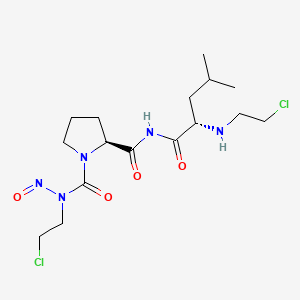
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide is a complex organic compound known for its potential applications in various scientific fields. This compound is characterized by the presence of chloroethyl and nitrosoamino groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
The synthesis of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide typically involves multiple steps, starting with the preparation of intermediate compounds. The synthetic route often includes the following steps:
Formation of the nitrosoamino group: This step involves the reaction of a suitable amine with nitrous acid to form the nitrosoamino group.
Introduction of the chloroethyl group: This can be achieved through the reaction of the intermediate with chloroethyl chloride under controlled conditions.
Coupling with L-prolyl and L-leucinamide: The final step involves coupling the intermediate with L-prolyl and L-leucinamide using peptide coupling reagents such as EDCI or DCC.
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of large-scale reactors and purification techniques.
Chemical Reactions Analysis
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide undergoes various chemical reactions, including:
Oxidation: The nitrosoamino group can be oxidized to form nitro derivatives.
Reduction: Reduction of the nitrosoamino group can yield amine derivatives.
Substitution: The chloroethyl groups can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as thiols and amines. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with biomolecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of certain cancers due to its alkylating properties.
Industry: It is used in the development of new materials and as a precursor for the synthesis of specialized chemicals.
Mechanism of Action
The mechanism of action of 1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide involves its ability to form covalent bonds with nucleophilic sites in biomolecules. The chloroethyl groups can alkylate DNA, leading to cross-linking and disruption of DNA replication and transcription. This property is particularly relevant in its potential use as an anticancer agent, where it can induce cell death in rapidly dividing cancer cells.
Comparison with Similar Compounds
1-(((2-Chloroethyl)nitrosoamino)carbonyl)-L-prolyl-N-(2-chloroethyl)-L-leucinamide can be compared with other nitrosourea compounds, such as:
Fotemustine: Similar in its alkylating properties and used in the treatment of metastatic melanoma.
Carmustine: Another nitrosourea compound used in chemotherapy for brain tumors and lymphomas.
Lomustine: Used in the treatment of brain tumors and Hodgkin’s lymphoma.
The uniqueness of this compound lies in its specific structure, which may offer distinct reactivity and biological activity compared to these similar compounds.
Properties
CAS No. |
83472-46-2 |
|---|---|
Molecular Formula |
C16H27Cl2N5O4 |
Molecular Weight |
424.3 g/mol |
IUPAC Name |
(2S)-1-N-(2-chloroethyl)-2-N-[(2S)-2-(2-chloroethylamino)-4-methylpentanoyl]-1-N-nitrosopyrrolidine-1,2-dicarboxamide |
InChI |
InChI=1S/C16H27Cl2N5O4/c1-11(2)10-12(19-7-5-17)14(24)20-15(25)13-4-3-8-22(13)16(26)23(21-27)9-6-18/h11-13,19H,3-10H2,1-2H3,(H,20,24,25)/t12-,13-/m0/s1 |
InChI Key |
OZVLJNCQGIEYIQ-STQMWFEESA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)NC(=O)[C@@H]1CCCN1C(=O)N(CCCl)N=O)NCCCl |
Canonical SMILES |
CC(C)CC(C(=O)NC(=O)C1CCCN1C(=O)N(CCCl)N=O)NCCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


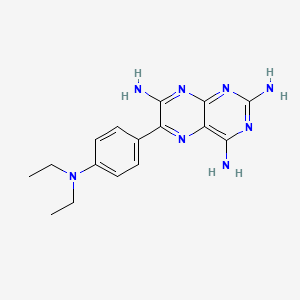
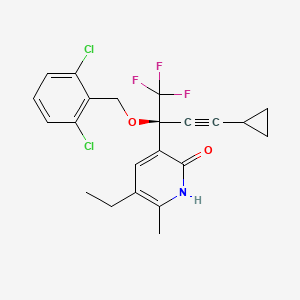
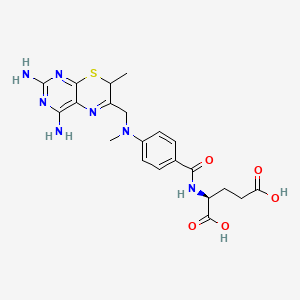
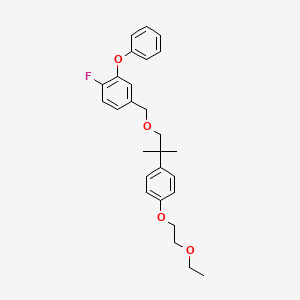

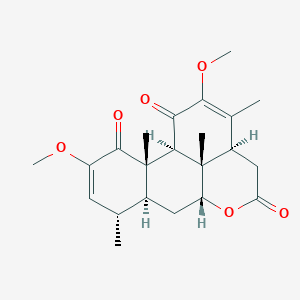
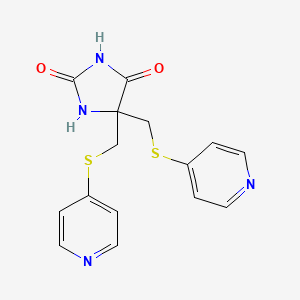
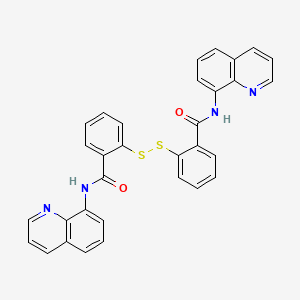
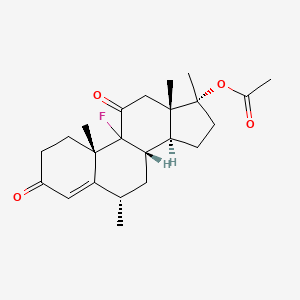
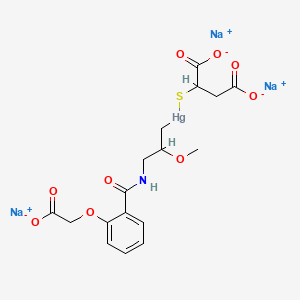
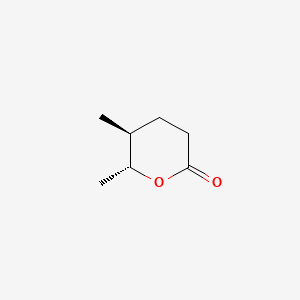
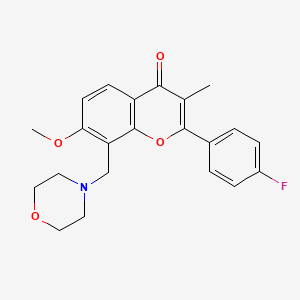

![(1R,3R)-5-[(2E,9Z)-12,12,12-trifluoro-11-hydroxy-7,7-dimethyl-11-(trifluoromethyl)dodeca-2,9-dienylidene]cyclohexane-1,3-diol](/img/structure/B12779383.png)
